4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique organofluorine compound characterized by its difluoromethyl group and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluorocarbene reagents, which react with suitable precursors to introduce the difluoromethyl group . Photocatalytic methods, such as [2+2] cycloaddition, are also employed to construct the bicyclic framework .
Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, utilizing metal-based catalysts to ensure high yield and purity . The precise conditions, including temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions: Reagents such as ClCF₂H and novel difluorocarbene reagents are frequently used . Reaction conditions vary but often include the use of metal catalysts and specific solvents to achieve the desired transformations.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, especially in understanding enzyme interactions.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways . The bicyclic structure provides rigidity, which can improve the compound’s stability and efficacy in biological systems .
Comparison with Similar Compounds
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Similar in structure but contains a nitrogen atom instead of oxygen.
Difluoromethylated cyclohexanes: These compounds share the difluoromethyl group but differ in their cyclic structures.
Uniqueness: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its combination of a difluoromethyl group and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJIWDRQHCHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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